molecular formula C10H10BrFO B3224791 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal CAS No. 1239964-07-8

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal

Cat. No.: B3224791
CAS No.: 1239964-07-8
M. Wt: 245.09 g/mol
InChI Key: CIXMAYTXIMHHCI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a methyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal can be achieved through several routes. One common method involves the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the aldehyde group. Industrial production methods often utilize catalytic processes to ensure high yield and purity. For example, the preparation of 3-bromo-4-fluorobenzaldehyde, a related compound, involves the reaction of 3-bromo-4-fluorobenzoic acid halide with ammonia to form 3-bromo-4-fluorobenzoic acid amide, which is then dehydrated to form 3-bromo-4-fluorobenzonitrile. This nitrile is subsequently reacted with formic acid in the presence of a catalyst to form the aldehyde .

Chemical Reactions Analysis

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal can be compared with similar compounds such as:

    3-Bromo-4-fluorophenol: This compound has a hydroxyl group instead of an aldehyde group.

    2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound has a nitrile group instead of an aldehyde group.

    2-(3-Bromo-4-fluorophenyl)morpholine:

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(2,6-13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXMAYTXIMHHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235978
Record name 3-Bromo-4-fluoro-α,α-dimethylbenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239964-07-8
Record name 3-Bromo-4-fluoro-α,α-dimethylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239964-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluoro-α,α-dimethylbenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(3-bromo-4-fluorophenyl)-2-methylpropanenitrile (29 g, 120 mmol) in THF (500 mL) at −78° C. was dropwise added DIBALH (1M in toluene, 360 mL, 3 eq) over 2 h. After the reaction mixture was stirred at same temperature for 30 minutes, it was allowed to warm to room temperature. After the reaction was complete, the mixture was quenched by 1N HCl and extracted with EA. The separated organic layer was dried over MgSO4 and evaporated in vacuo to give 2-(3-bromo-4-fluorophenyl)-2-methylpropanal (27 g, 92%). 1H NMR (400 MHz, CDCl3) δ 9.46 (s, 1H), 7.47-7.44 (m, 1H), 7.19-7.15 (m, 1H), 7.12 (t, J=8.4 Hz, 1H), 1.45 (s, 6H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-4-fluorophenyl)-2-methylpropanal

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